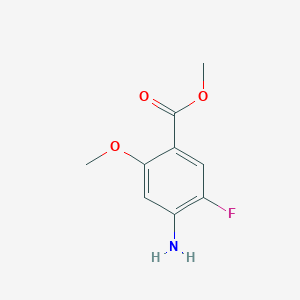![molecular formula C15H28N2O3 B1391395 tert-Butyl-N-[1-(Oxan-4-yl)piperidin-4-yl]carbamat CAS No. 873537-63-4](/img/structure/B1391395.png)
tert-Butyl-N-[1-(Oxan-4-yl)piperidin-4-yl]carbamat
Übersicht
Beschreibung
Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C15H28N2O3 and its molecular weight is 284.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Arzneimitteln
Diese Verbindung wird als Zwischenprodukt bei der Synthese verschiedener Arzneimittel verwendet . So ist sie beispielsweise ein wichtiges Zwischenprodukt bei der Synthese von Ceftolozan, einem Cephalosporin-Antibiotikum der fünften Generation . Ceftolozan hat ein breites antibakterielles Spektrum und eine starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien .
Studien in der organischen Chemie
Die Verbindung ist ein vielseitiges Material, das in der wissenschaftlichen Forschung verwendet wird, insbesondere in der organischen Chemie. Es kann verwendet werden, um die Eigenschaften ähnlicher Verbindungen und ihre Reaktionen unter verschiedenen Bedingungen zu untersuchen.
Antibakterielle Mittel
Arylurea-Derivate von Aryloxy(1-Phenylpropyl)alizyklischen Diaminen, zu denen diese Verbindung gehört, haben eine hohe antimikrobielle Aktivität gezeigt . Sie weisen eine Selektivität gegenüber Säugetierzellen auf und haben keine hämolytischen Eigenschaften gegenüber Pferdeerythrozyten, was sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Mittel macht .
Bausteine in organischen Verbindungen
Piperazin und N-Boc-Piperazin sowie deren einfache Derivate wie diese Verbindung dienen als nützliche Bausteine/Zwischenprodukte bei der Synthese mehrerer neuartiger organischer Verbindungen . Dazu gehören Amide, Sulfonamide, Mannich-Basen, Schiff-Basen, Thiazolidinone, Azetidinone und Imidazolinone .
Synthese neuartiger organischer Verbindungen
Diese Verbindung kann bei der Synthese neuartiger organischer Verbindungen verwendet werden . So wurde sie beispielsweise bei der Synthese von tert-Butyl-N-(2-{[({1-Methyl-5-[(Triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamat verwendet .
Forschung zu multiresistenten Bakterien
Die Verbindung wurde in der Forschung zu multiresistenten Bakterien eingesetzt . Es wurde festgestellt, dass sie antibakterielle Eigenschaften gegen Methicillin-resistenter Staphylococcus aureus (MRSA), Vancomycin-intermediate S. aureus (VISA) und Vancomycin-resistenten Enterococcus faecium (VREfm) hat .
Wirkmechanismus
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, typically act by interacting with their targets and causing changes in their function .
Pharmacokinetics
It is known that the compound has a boiling point of 308 °c and a density of 101 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, this compound is stored under inert gas at 2–8 °C, suggesting that it may be sensitive to temperature and oxygen exposure .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-8-17(9-5-12)13-6-10-19-11-7-13/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMDQWLDGSQTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)
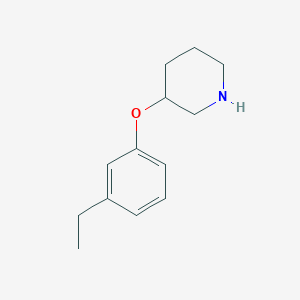
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

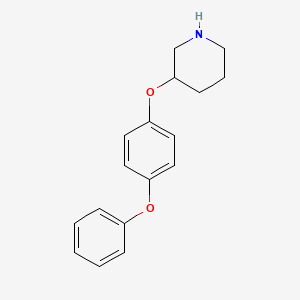
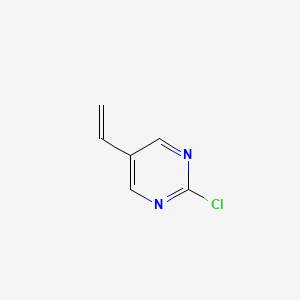
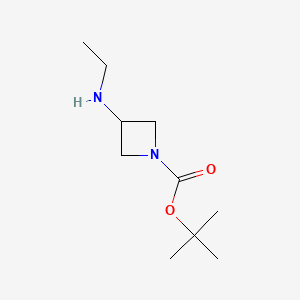

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)
